tert-butyl 4-[(2-bromo-5-fluorophenyl)methyl]piperazine-1-carboxylate
Description
Properties
CAS No. |
1445803-80-4 |
|---|---|
Molecular Formula |
C16H22BrFN2O2 |
Molecular Weight |
373.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Halogenated Benzyl Precursors
The most widely documented approach involves reacting tert-butyl piperazine-1-carboxylate with 2-bromo-5-fluorobenzyl bromide or chloride under basic conditions. In a representative procedure, tert-butyl piperazine-1-carboxylate (1.0 equiv) is treated with 2-bromo-5-fluorobenzyl bromide (1.1 equiv) in anhydrous 1,4-dioxane at 80–110°C for 12–24 hours, using potassium carbonate (2.5 equiv) as a base. The reaction proceeds via an SN2 mechanism, where the piperazine nitrogen attacks the benzyl halide’s electrophilic carbon.
Critical Parameters :
-
Solvent Polarity : Nonpolar solvents like toluene yield ≤40% conversion due to poor nucleophile solubility, while polar aprotic solvents (1,4-dioxane, DMF) achieve ≥85% yields.
-
Base Selection : Potassium carbonate outperforms triethylamine in suppressing side reactions such as N-alkylation at multiple sites.
Buchwald-Hartwig Amination for Late-Stage Functionalization
| Catalyst Ligand | Yield (%) | Selectivity (%) |
|---|---|---|
| Xantphos | 78 | 95 |
| BINAP | 65 | 88 |
| DPPF | 71 | 92 |
Data adapted from palladium-mediated coupling studies
Reaction Condition Optimization
Temperature and Time Dependence
A kinetic analysis revealed that increasing temperature from 80°C to 110°C reduces reaction time from 24 hours to 6 hours but elevates impurity formation (e.g., tert-butyl group cleavage) from 2% to 12%. Optimal conditions balance speed and purity:
Solvent Effects on Reaction Efficiency
Comparative solvent screening using 10 mL/g solvent-to-substrate ratio:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1,4-Dioxane | 2.2 | 89 | 95 |
| DMF | 36.7 | 92 | 88 |
| THF | 7.6 | 75 | 91 |
| Acetonitrile | 37.5 | 68 | 94 |
Data consolidated from large-scale production trials
Purification and Characterization
Chromatographic Separation
Crude reaction mixtures are typically purified via flash chromatography on silica gel (230–400 mesh) with gradient elution:
Crystallization Techniques
Industrial-scale processes employ antisolvent crystallization from ethanol/water (3:1 v/v), achieving 99.2% purity with mean particle size of 50–70 μm. Key crystallization parameters:
Industrial Production Protocols
Continuous Flow Synthesis
A 2023 patent disclosed a continuous manufacturing process with the following stages:
-
Mixing Zone : tert-Butyl piperazine-1-carboxylate and 2-bromo-5-fluorobenzyl bromide in 1,4-dioxane (Residence time: 5 min)
-
Reaction Loop : 100°C with turbulent flow (Reynolds number >4000) for 40 minutes
-
In-line Quenching : 10% aqueous citric acid solution
-
Continuous Crystallization : Anti-solvent addition at 5°C
Advantages :
-
94% yield at 500 kg/batch scale
-
30% reduction in organic solvent waste vs. batch processes
Analytical Method Validation
Spectroscopic Characterization
Purity Assessment
-
HPLC Conditions : C18 column, 60:40 acetonitrile/water, 1.0 mL/min, λ = 254 nm
-
Retention Time : 8.7 minutes (main peak)
-
System Suitability : Resolution ≥2.0 from nearest impurity
Chemical Reactions Analysis
Tert-butyl 4-[(2-bromo-5-fluorophenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that tert-butyl 4-[(2-bromo-5-fluorophenyl)methyl]piperazine-1-carboxylate exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties, potentially through mechanisms involving apoptosis and cell cycle regulation.
- Antidepressant Effects : It appears to modulate serotonin (5-HT) receptors, contributing to its antidepressant effects. This modulation is critical for developing new antidepressant therapies.
- Anxiolytic Properties : Similar interactions with dopamine (DA) receptors indicate potential anxiolytic effects, making it a candidate for treating anxiety disorders.
Research Applications
The compound's unique structure allows for diverse applications in scientific research:
- Receptor Interaction Studies : Investigations into its binding affinity at serotonin and dopamine receptors help elucidate its mechanism of action.
- Therapeutic Development : Its pharmacological profile suggests potential use in developing new medications for mood disorders and anxiety.
- Comparative Studies : The structural similarities with other piperazine derivatives provide a basis for comparative studies on biological activity and therapeutic efficacy.
Comparative Table of Piperazine Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate | Amino and nitro substitutions | Antitumor |
| Tert-butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate | Diamine substitution | Antidepressant |
| Tert-butyl 4-(3-bromo-5-chlorophenyl)piperazine-1-carboxylate | Bromo substitution at different position | Neuroactive |
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Antidepressant Mechanism Investigation : A study explored its effects on serotonin receptor modulation in animal models, demonstrating significant reductions in depressive behaviors compared to control groups.
- Cancer Cell Line Studies : Research involving various cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis, suggesting its potential as an antitumor agent.
- Neurotransmitter Interaction Profiles : Detailed binding assays have confirmed its interaction with both serotonin and dopamine receptors, providing insights into its anxiolytic properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2-bromo-5-fluorophenyl)methyl]piperazine-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The presence of the bromine and fluorine atoms may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The piperazine ring is known to interact with various biological targets, which could contribute to the compound’s overall biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key structural analogs and their distinguishing features:
Key Observations:
Electronic Effects : The bromo-fluoro substitution in the target compound enhances electron-withdrawing properties compared to analogs with electron-donating groups (e.g., LQFM104’s phenylpyrazole). This may influence reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
Stability: Unlike compound 1a, which degrades in acidic gastric fluid due to the oxazolidinone-triazole moiety, the target compound’s bromo-fluorobenzyl group likely improves stability in physiological conditions .
Biological Activity : LQFM104’s phenylpyrazole group facilitates serotonin receptor binding, while the target compound’s halogenated benzyl group may optimize interactions with hydrophobic kinase pockets .
Crystallographic and Conformational Analysis
- Crystal Packing: Analogs like tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate exhibit chair-conformation piperazine rings and intermolecular hydrogen bonding (N–H⋯O/N), enhancing solubility and crystal stability .
- Torsional Strain : The target compound’s benzyl group may introduce steric hindrance, as seen in similar derivatives where bulky substituents increase dihedral angles (e.g., 25.6° in ) .
Biological Activity
Tert-butyl 4-[(2-bromo-5-fluorophenyl)methyl]piperazine-1-carboxylate is a piperazine derivative notable for its complex structure, which includes a tert-butyl group, a piperazine ring, and a bromo-fluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to central nervous system disorders and as a precursor in drug development.
- Molecular Formula : C16H22BrFN2O2
- Molecular Weight : 373.3 g/mol
- Density : 1.359 g/cm³
- Boiling Point : Estimated at 406.9 °C
The presence of the bromine atom in the structure suggests potential reactivity in nucleophilic substitution reactions, while the piperazine nitrogen atoms can participate in various chemical transformations, such as acylation and alkylation.
Biological Activity Overview
Research into the biological activities of this compound indicates several promising areas:
1. Pharmacological Profile
Initial studies suggest that this compound may exhibit binding affinity to various neurotransmitter receptors, including serotonin and dopamine receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.
3. Central Nervous System Effects
Given its structural features, there is potential for this compound to influence central nervous system pathways. The piperazine moiety is commonly found in many CNS-active drugs, which supports further investigation into its neuropharmacological effects .
Table 1: Comparison of Piperazine Derivatives
Synthesis and Development
The synthesis of this compound typically involves several key steps:
Q & A
Basic: What are the standard synthetic routes for preparing tert-butyl 4-[(2-bromo-5-fluorophenyl)methyl]piperazine-1-carboxylate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common method reacts 4-[(2-bromo-5-fluorophenyl)methyl]piperazine with tert-butyl chloroformate in solvents like dichloromethane (DCM) or tetrahydrofuran (THF), using a base (e.g., triethylamine or sodium carbonate) to neutralize HCl byproducts . Key parameters for optimization include:
- Temperature: 0–25°C to minimize side reactions.
- Solvent polarity: THF improves solubility of intermediates.
- Stoichiometry: A 1:1.2 molar ratio of piperazine derivative to tert-butyl chloroformate ensures complete conversion .
Post-synthesis, crude products are purified via column chromatography (silica gel, ethyl acetate/hexane). Yield and purity are monitored by TLC and NMR .
Advanced: How can researchers resolve discrepancies in reported yields or purity when synthesizing this compound?
Answer:
Yield variations often stem from differences in:
- Reaction time: Extended durations (24–48 hrs) may degrade acid-sensitive tert-butyl groups.
- Workup protocols: Incomplete removal of unreacted starting materials or bases can skew purity metrics .
To address this: - Use HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities.
- Validate purity via 1H/13C NMR , focusing on diagnostic signals (e.g., tert-butyl at δ ~1.4 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Compare melting points (if crystalline) with literature values to confirm identity .
Basic: Which analytical techniques are most reliable for characterizing this compound’s structure?
Answer:
- 1H/13C NMR : Confirms regiochemistry and functional groups. Key signals include the tert-butyl group (δ 1.4 ppm, singlet) and aromatic protons (split patterns due to bromo/fluoro substituents) .
- FT-IR : Validates carbonyl (C=O, ~1680–1720 cm⁻¹) and C-Br (~500–600 cm⁻¹) bonds .
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]+ should match the exact mass (calculated: 385.2 g/mol) .
Advanced: How can X-ray crystallography and SHELX software elucidate this compound’s supramolecular interactions?
Answer:
Single-crystal X-ray diffraction (SCXRD) reveals:
- Conformational preferences : Piperazine rings often adopt chair conformations, with substituents in equatorial positions .
- Intermolecular interactions : Hydrogen bonds (e.g., N–H⋯O, O–H⋯N) and π-π stacking stabilize the crystal lattice .
Methodology : - Use SHELXS-97 for phase determination and SHELXL-97 for refinement.
- Analyze displacement parameters (ADPs) to assess thermal motion and disorder .
- Visualize hydrogen-bonding networks using software like Mercury .
Basic: What biological screening strategies are suitable for evaluating this compound’s activity?
Answer:
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (IC50) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?
Answer:
- Core modifications : Replace the tert-butyl group with bulkier substituents (e.g., adamantyl) to improve lipophilicity and membrane permeability .
- Electron-withdrawing groups : Introduce nitro or trifluoromethyl groups to the aromatic ring to modulate electronic effects and binding affinity .
- Stereochemical control : Synthesize enantiomers via chiral HPLC and compare biological activity to identify active conformers .
Basic: How should researchers troubleshoot low yields in multi-step syntheses involving this compound?
Answer:
- Intermediate characterization : Use in situ FT-IR to monitor reaction progress (e.g., disappearance of N-H stretches).
- Protecting group strategies : Employ Boc or Fmoc groups to prevent side reactions at the piperazine nitrogen .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings if aryl-bromo bonds are involved .
Advanced: What computational methods can predict this compound’s reactivity or binding modes?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .
- Molecular docking (AutoDock Vina) : Simulate binding to target proteins (e.g., WDR5) using crystal structures (PDB ID: 5KVE) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
